molecular formula C22H16F2O4 B4540384 3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B4540384
M. Wt: 382.4 g/mol
InChI Key: OBVVUEUKHFQPJS-UHFFFAOYSA-N
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Description

3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, yielding 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which is then reacted with various azoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific substitution pattern and the presence of both methoxy and difluorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2O4/c1-12-20(27-11-13-3-4-14(23)9-19(13)24)8-7-17-16-6-5-15(26-2)10-18(16)22(25)28-21(12)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVVUEUKHFQPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
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3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
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3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
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3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
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3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
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3-[(2,4-DIFLUOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

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